molecular formula C22H27ClN2O4S B14968632 1-[(4-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide

Cat. No.: B14968632
M. Wt: 451.0 g/mol
InChI Key: IJBRZVVBKJQDNG-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring, a chlorophenyl group, and a propan-2-yloxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the attachment of the propan-2-yloxyphenyl group. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the Propan-2-yloxyphenyl Group: This can be done through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Materials Science: It can be used in the synthesis of advanced materials with unique properties.

    Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE
  • 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C22H27ClN2O4S

Molecular Weight

451.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(4-propan-2-yloxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C22H27ClN2O4S/c1-16(2)29-21-11-9-20(10-12-21)24-22(26)18-4-3-13-25(14-18)30(27,28)15-17-5-7-19(23)8-6-17/h5-12,16,18H,3-4,13-15H2,1-2H3,(H,24,26)

InChI Key

IJBRZVVBKJQDNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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